An In-depth Technical Guide on the Mechanism of Action of (3S,4S)-PF-06459988
An In-depth Technical Guide on the Mechanism of Action of (3S,4S)-PF-06459988
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(3S,4S)-PF-06459988 is the less active S-enantiomer of PF-06459988, a potent, orally available, and irreversible third-generation epidermal growth factor receptor (EGFR) inhibitor. The active (3R,4R)-enantiomer, PF-06459988, is designed to selectively target the T790M mutation in the EGFR gene, a common mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC). By forming a covalent bond with a cysteine residue in the ATP-binding site of mutant EGFR, PF-06459988 effectively blocks downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in tumors harboring this mutation, while sparing wild-type EGFR. This high selectivity for the mutant form of the receptor minimizes the dose-limiting toxicities associated with non-selective EGFR inhibitors.
Core Mechanism of Action
(3S,4S)-PF-06459988, as the less active stereoisomer, exhibits a significantly lower inhibitory activity compared to its potent counterpart, (3R,4R)-PF-06459988. The primary mechanism of action of the active enantiomer revolves around its function as a covalent, irreversible inhibitor of the T790M mutant EGFR.[1][2][3][4][5]
The T790M "gatekeeper" mutation in the EGFR kinase domain alters the ATP binding pocket, reducing the affinity of first- and second-generation TKIs. PF-06459988 overcomes this resistance by forming a covalent bond with Cys797 in the active site of the mutant EGFR.[6] This irreversible binding permanently inactivates the receptor, thereby blocking its downstream signaling cascades.
A key feature of PF-06459988 is its high selectivity for T790M-containing EGFR mutants over wild-type (WT) EGFR.[1][2][5] This selectivity is attributed to the specific stereochemistry of the molecule and its interaction with the mutated ATP-binding pocket. The sparing of WT EGFR is crucial for reducing the severe adverse events, such as skin rash and diarrhea, commonly observed with less selective EGFR inhibitors.[4][5]
Quantitative Biological Data
The following table summarizes the in vitro potency of the active enantiomer, (3R,4R)-PF-06459988, against various EGFR genotypes and cell lines. While specific IC50 values for the (3S,4S)-enantiomer are not detailed in the available literature, it is consistently reported to be the "less active" form.
| Target/Cell Line | EGFR Genotype | IC50 (nM) | Assay Type |
| NCI-H1975 | L858R/T790M | 13 | Cellular Autophosphorylation |
| PC9-DRH | Del/T790M | 7 | Cellular Autophosphorylation |
| H3255 | L858R | 21 | Cellular Autophosphorylation |
| PC9 | Del | 140 | Cellular Autophosphorylation |
| HCC827 | Del | 90 | Cellular Autophosphorylation |
| A549 | Wild-Type | 5100 | Cellular Autophosphorylation |
Data sourced from Cheng, H., et al. (2016).[1]
Signaling Pathway and Point of Inhibition
PF-06459988 inhibits the autophosphorylation of the T790M mutant EGFR, thereby blocking the activation of downstream signaling pathways critical for tumor cell proliferation and survival. These include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[6]
Caption: EGFR T790M signaling pathway and inhibition by (3R,4R)-PF-06459988.
Experimental Protocols
EGFR Kinase Assay (Biochemical)
This protocol outlines a method to determine the in vitro inhibitory activity of a compound against purified EGFR enzyme.
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR-T790M Is a Rare Lung Cancer Susceptibility Allele with Enhanced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR Kinase Enzyme System Application Note [promega.com]
- 5. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
